molecular formula C19H22N2O5S B2377198 3,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941945-18-2

3,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2377198
CAS RN: 941945-18-2
M. Wt: 390.45
InChI Key: SLOWAZRWGHDAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as SU6656, and it belongs to the class of sulfonamide compounds. SU6656 has been found to have promising properties that could be useful in various scientific applications.

Scientific Research Applications

Nonlinear Optical Material

The compound has been used in the creation of a third-order nonlinear optical single crystal . This material, known as 4-[(1E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzene-1-sulfonate (DMPMS), has a high laser damage threshold value and is a potential material for optical power limiting .

Optical Switching

The DMPMS crystal, due to its third-order nonlinearity, can be used in optical switching applications . Optical switching is a key technology in various fields such as optical telecommunications and optical computing .

Optical Bistability

The DMPMS crystal can also be used in optical bistability applications . Optical bistability is a phenomenon where a material can exist in two stable states depending on the intensity of the incident light .

Antioxidant Activity

Some benzamide compounds synthesized from 2,3-dimethoxybenzoic acid have shown effective antioxidant activity . These compounds have been found to be more effective than some standards in total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

The same benzamide compounds have also shown in vitro antibacterial activity against both gram-positive and gram-negative bacteria . This suggests potential applications in the development of new antibacterial drugs .

Corrosion Inhibition

3,4-Dimethoxy phenyl thiosemicarbazone, a related compound, has been used as an effective corrosion inhibitor . The application of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy identified chemical adsorption as the definitive mechanism of corrosion inhibition by this compound .

properties

IUPAC Name

3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-17-10-9-16(13-18(17)26-2)27(23,24)20-14-6-5-7-15(12-14)21-11-4-3-8-19(21)22/h5-7,9-10,12-13,20H,3-4,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOWAZRWGHDAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

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